molecular formula C11H13ClN4O B1483302 2-(5-(chloromethyl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)pyrazine CAS No. 2097958-21-7

2-(5-(chloromethyl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)pyrazine

Cat. No.: B1483302
CAS No.: 2097958-21-7
M. Wt: 252.7 g/mol
InChI Key: AAFXVCSSVWSZER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-(chloromethyl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)pyrazine is a useful research compound. Its molecular formula is C11H13ClN4O and its molecular weight is 252.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Docking of Pyrazoline and Benzimidazole Derivatives

Pyrazoline and benzimidazoles derivatives are known for their potential applications in medicinal research. A study synthesized a new series of compounds, 2-((3,5-diaryl-4,5-dihydro-1H-pyrazol-1-yl)methyl)-1H-benzo[d]imidazole, through a multistep reaction. These compounds were analyzed for their α-glucosidase inhibition activity, indicating their potential in anti-diabetic studies. Molecular docking analysis helped establish the Structure-Activity Relationship (SAR) (Ibraheem et al., 2020).

Synthesis and Toxicity Analysis of Pyrazoline Derivatives

Another study focused on the synthesis of four pyrazoline analogues through intermolecular cyclization. The toxicity analysis revealed that two compounds were notably toxic, while one demonstrated high antioxidant activity. This study emphasizes the importance of evaluating the toxicity and biological activity of synthesized pyrazoline derivatives (Jasril et al., 2019).

Structural and Complex Formation Studies of Pyrazole Ligands

Research on the synthesis and structure of highly substituted pyrazole ligands highlighted their interaction with platinum(II) and palladium(II) metal ions. The study detailed the formation of various complexes and confirmed their structures through spectral analysis, shedding light on the potential application of these complexes in various scientific fields (Budzisz et al., 2004).

Properties

IUPAC Name

2-[5-(chloromethyl)-1-(2-methoxyethyl)pyrazol-3-yl]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN4O/c1-17-5-4-16-9(7-12)6-10(15-16)11-8-13-2-3-14-11/h2-3,6,8H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAFXVCSSVWSZER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=CC(=N1)C2=NC=CN=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.